H-Trp-Pro-OH
Overview
Description
The compound H-Trp-Pro-OH is a dipeptide consisting of the amino acids tryptophan and prolineThe molecular formula of this compound is C16H19N3O3 , and it has a molecular weight of 301.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Trp-Pro-OH can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (proline) to the resin, followed by the addition of the N-terminal amino acid (tryptophan). The protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to ensure high efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
H-Trp-Pro-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Reduction reactions can target the peptide bond or specific functional groups within the dipeptide.
Substitution: Substitution reactions may involve the replacement of functional groups on the tryptophan or proline residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of the peptide bond may result in the formation of individual amino acids .
Scientific Research Applications
H-Trp-Pro-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis, structure, and reactivity.
Biology: The dipeptide is employed in studies of protein-protein interactions, enzyme-substrate specificity, and peptide transport mechanisms.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in modulating immune responses and its antimicrobial properties.
Mechanism of Action
The mechanism of action of H-Trp-Pro-OH involves its interaction with specific molecular targets and pathways. The tryptophan residue can interact with membrane bilayers through hydrogen bonding and hydrophobic interactions, while the proline residue can disrupt protein synthesis by interacting with ribosomes. These interactions contribute to the compound’s biological activity, including its antimicrobial and immunomodulatory effects .
Comparison with Similar Compounds
Similar Compounds
H-Pro-Trp-OH: Another dipeptide with the same amino acids but in reverse order.
H-Trp-Ala-OH: A dipeptide consisting of tryptophan and alanine.
H-Trp-Gly-OH: A dipeptide consisting of tryptophan and glycine.
Uniqueness
H-Trp-Pro-OH is unique due to the specific combination of tryptophan and proline, which imparts distinct structural and functional properties. The presence of tryptophan allows for interactions with aromatic residues and membrane components, while proline introduces conformational constraints that can affect peptide folding and stability .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22)/t12-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYQIGZZWYBXSD-JSGCOSHPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314501 | |
Record name | L-Tryptophyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38136-75-3 | |
Record name | L-Tryptophyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38136-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tryptophyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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